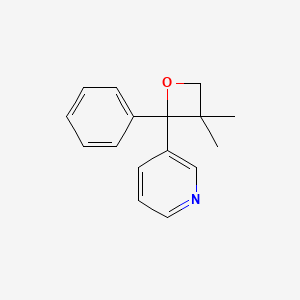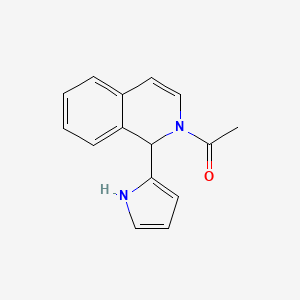
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ジメチルアミノ)-1-(ナフタレン-1-イル)ブタン-1-オールは、ジメチルアミノ基とブタノール鎖で置換されたナフタレン環を特徴とする有機化合物です。
2. 製法
合成経路と反応条件
4-(ジメチルアミノ)-1-(ナフタレン-1-イル)ブタン-1-オールの合成は、一般的に以下の手順を伴います。
ナフタレン誘導体の生成: ナフタレン環は、フリーデル・クラフツアルキル化反応によってブタノール鎖で官能化されます。
ジメチルアミノ基の導入: ジメチルアミノ基は、求核置換反応によって導入され、多くの場合、ジメチルアミンが求核剤として使用されます。
工業生産方法
このような化合物の工業生産方法は、収率と純度を最大限に高めるために最適化された反応条件を含む場合があります。 これには、反応を促進するために触媒、制御された温度、特定の溶媒の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized with a butanol chain through a Friedel-Crafts alkylation reaction.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
反応の種類
酸化: ブタノール鎖のヒドロキシル基は、酸化されてケトンまたはアルデヒドを形成する可能性があります。
還元: この化合物は、特にナフタレン環で還元反応を受ける可能性があり、ジヒドロナフタレン誘導体を形成します。
置換: ジメチルアミノ基は、置換反応に関与し、他の官能基に置き換わる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃).
還元剤: 水素化リチウムアルミニウム (LiAlH₄)、水素化ホウ素ナトリウム (NaBH₄).
置換試薬: ハロゲン化剤、アミンやチオールなどの求核剤.
主な生成物
酸化生成物: ケトン、アルデヒド.
還元生成物: ジヒドロナフタレン誘導体.
置換生成物: 様々な置換ナフタレン誘導体.
科学的研究の応用
4-(ジメチルアミノ)-1-(ナフタレン-1-イル)ブタン-1-オールは、以下のような用途がある可能性があります。
化学: より複雑な有機分子の合成における中間体として.
生物学: 生物学的経路や相互作用を研究する際に使用する可能性.
医学: 特に特定の受容体や酵素を標的にする薬物開発における可能性のある用途.
産業: 染料やポリマーなど、特定の特性を持つ材料の製造に使用されます.
作用機序
4-(ジメチルアミノ)-1-(ナフタレン-1-イル)ブタン-1-オールの作用機序は、その特定の用途によって異なります。 医薬化学においては、酵素や受容体などの分子標的に作用し、生物学的経路に影響を与える可能性があります。 ジメチルアミノ基は、結合相互作用に役割を果たす可能性があり、ナフタレン環は、化合物の全体的な安定性と反応性に寄与する可能性があります。
6. 類似化合物の比較
類似化合物
4-(ジメチルアミノ)-1-(フェニル)ブタン-1-オール: ナフタレン環ではなくフェニル環を持つ類似の構造.
4-(ジメチルアミノ)-1-(ナフタレン-1-イル)ブタン-2-オール: ブタノール鎖の第2炭素にヒドロキシル基を持つ類似の構造.
独自性
4-(ジメチルアミノ)-1-(ナフタレン-1-イル)ブタン-1-オールは、ナフタレン環とジメチルアミノ基の両方が存在するため、類似の化合物にはない特定の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
4-(Dimethylamino)-1-(phenyl)butan-1-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the butanol chain.
Uniqueness
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol is unique due to the presence of both a naphthalene ring and a dimethylamino group, which may confer specific chemical and biological properties not found in similar compounds.
特性
CAS番号 |
5438-86-8 |
|---|---|
分子式 |
C16H21NO |
分子量 |
243.34 g/mol |
IUPAC名 |
4-(dimethylamino)-1-naphthalen-1-ylbutan-1-ol |
InChI |
InChI=1S/C16H21NO/c1-17(2)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16,18H,6,11-12H2,1-2H3 |
InChIキー |
RPFVNLVUFWTWNR-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCC(C1=CC=CC2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


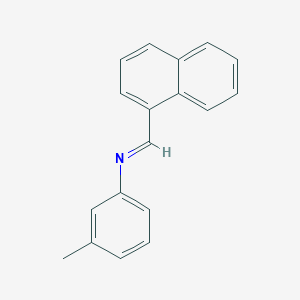
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)

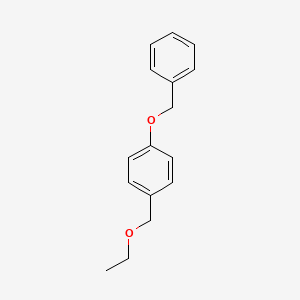
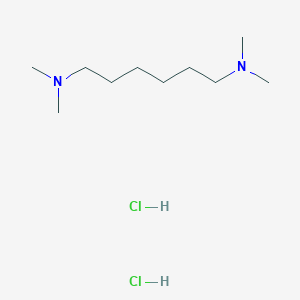


![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11868636.png)
